molecular formula C17H16ClN5O B12225108 N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12225108
M. Wt: 341.8 g/mol
InChI Key: XMNWSMJFKQSRRG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a triazine ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the triazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and benzoxazole derivatives, such as:

  • 4-chlorobenzyl chloride
  • 5-bromo-2-chlorobenzoic acid

Uniqueness

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22)

InChI Key

XMNWSMJFKQSRRG-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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